molecular formula C4H4INO B13588119 4-Iodo-5-methyl-1,3-oxazole

4-Iodo-5-methyl-1,3-oxazole

Cat. No.: B13588119
M. Wt: 208.99 g/mol
InChI Key: XWTSTDJIXGUJDY-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with an iodine atom at the fourth position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-1,3-oxazole can be achieved through several methods One common approach involves the iodination of 5-methyl-1,3-oxazole using iodine or an iodine-containing reagent

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.

    Cycloaddition: Catalysts such as palladium or copper may be employed to promote cycloaddition reactions.

Major Products Formed:

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Oxidized derivatives of this compound.

    Cycloaddition Products: New cyclic compounds formed through cycloaddition reactions.

Scientific Research Applications

4-Iodo-5-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The iodine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

    4-Iodo-1,3-oxazole: Similar structure but lacks the methyl group at the fifth position.

    5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atom at the fourth position.

    4-Bromo-5-methyl-1,3-oxazole: Similar structure with a bromine atom instead of iodine.

Uniqueness: 4-Iodo-5-methyl-1,3-oxazole is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C4H4INO

Molecular Weight

208.99 g/mol

IUPAC Name

4-iodo-5-methyl-1,3-oxazole

InChI

InChI=1S/C4H4INO/c1-3-4(5)6-2-7-3/h2H,1H3

InChI Key

XWTSTDJIXGUJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)I

Origin of Product

United States

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